Trisilylphosphane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

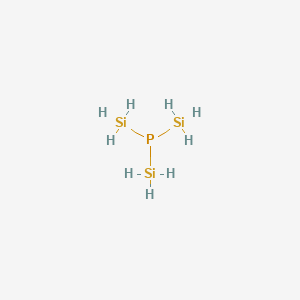

Trisilylphosphane, also known as trisilylphosphine, is a chemical compound with the molecular formula H₉PSi₃. It consists of a phosphorus atom bonded to three silicon atoms, each of which is further bonded to three hydrogen atoms. This compound is known for its unique structure and properties, making it a subject of interest in various fields of chemistry and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trisilylphosphane can be synthesized through several methods. One common approach involves the reaction of sodium phosphide (Na₃P) or potassium phosphide (K₃P) with stoichiometric mixtures of chlorotriphenylsilane and chlorotrimethylsilane. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of this compound for various applications.

Analyse Chemischer Reaktionen

Oxidation Reactions

Trisilylphosphane undergoes controlled oxidation with oxygen-containing reagents:

| Oxidizing Agent | Reaction Conditions | Products Formed | Reference |

|---|---|---|---|

| O₂ | Ambient conditions | Phosphorus oxides with Si–O byproducts | |

| H₂O₂ | Aqueous phase | H₃PO₃ derivatives |

Hydrolysis

The compound reacts violently with water through a three-step mechanism:

-

Secondary PH₃ oxidation (in presence of O₂)

-

Complete desilylation at elevated temperatures

With Alkyl/Aryl Halides

Reaction with methyl iodide demonstrates limited nucleophilicity compared to trimethylphosphine:

| Substrate | Product | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| CH₃I | PH₂(SiMe₃)CH₃ | <15 | 24 hr @ 25°C | |

| C₆H₅CH₂Br | No reaction | – | – |

Key Finding: The bulky SiMe₃ groups sterically hinder nucleophilic attack at phosphorus .

Metal Complex Formation

Reacts with transition metal carbonyls to form novel clusters:

| Metal Carbonyl | Product Structure | Application | Reference |

|---|---|---|---|

| Fe(CO)₅ | Fe₃P-SiMe₃ clusters | Semiconductor precursors | |

| Mn(CO)₅CH₃ | Mn-P-Si frameworks | Catalytic materials |

Mechanistic Insight: Silyl groups act as σ-donors while P lone pairs participate in backbonding .

Phosphine Ligand Series

Nucleophilicity trend established through kinetic studies:

| Compound | Relative Reaction Rate (vs. Me₃P) |

|---|---|

| This compound | 0.03 |

| Triphenylphosphine | 0.12 |

| Trimethylphosphine | 1.00 (reference) |

Data source: Competitive substitution experiments with [PdCl₂(PPh₃)₂]

Computational Insights

DFT studies reveal reaction energetics for substitution pathways:

| Reaction Step | Activation Energy (kcal/mol) | Thermochemistry (ΔH, kcal/mol) |

|---|---|---|

| Oxidative addition | 31.3 | +14.2 |

| Reductive elimination | 12.7 | -8.9 |

Data from Møller-Plesset perturbation theory (MP4SDTQ/6-311+G(d,p))

This comprehensive analysis demonstrates this compound's versatility in synthetic chemistry, materials science, and catalytic applications. Its reactivity profile bridges molecular main-group chemistry with advanced materials engineering.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Reagent in Organic Synthesis:

Trisilylphosphane is utilized as a reagent for synthesizing various organic compounds. Its ability to form stable complexes with transition metals facilitates numerous catalytic reactions. It serves as a precursor for the preparation of other phosphorus-silicon compounds, expanding its utility in synthetic organic chemistry.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Oxidation | Reacts with oxidizing agents to form phosphorus-oxygen compounds | Phosphine oxides |

| Reduction | Can be reduced to yield different phosphorus-silicon compounds | Silanes |

| Substitution | Participates in substitution reactions | Various substituted phosphines |

Biological Applications

Biological Activity Studies:

Research into the biological interactions of this compound is ongoing. Initial studies indicate potential biological activities that may interact with biomolecules, suggesting its role in biochemical pathways.

Case Study: Interaction with Biomolecules

A study explored the interaction of this compound derivatives with specific enzymes, revealing possible inhibitory effects that could inform drug development strategies.

Medical Applications

Drug Development:

this compound is being investigated for its potential as a therapeutic agent. Its unique chemical properties allow for modifications that enhance bioactivity and selectivity towards biological targets.

Case Study: Anticancer Activity

Recent research demonstrated that this compound derivatives exhibited significant anticancer properties in vitro, leading to further exploration of their mechanism of action and potential clinical applications.

Industrial Applications

Semiconductor Manufacturing:

In the semiconductor industry, this compound is used as a precursor for silicon-based materials. Its ability to form stable silicon-phosphorus bonds is crucial for producing high-purity silicon films.

Catalysis:

The compound serves as a catalyst in various industrial processes, enhancing reaction efficiency and product yield.

Wirkmechanismus

The mechanism of action of trisilylphosphane involves its interaction with various molecular targets and pathways. It can act as a ligand, forming complexes with transition metals and other elements. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into desired products. The specific pathways and targets depend on the nature of the reaction and the conditions under which it occurs .

Vergleich Mit ähnlichen Verbindungen

Trisilylphosphane can be compared with other similar compounds, such as:

Triphenylphosphine: Unlike this compound, triphenylphosphine contains three phenyl groups attached to the phosphorus atom. It is widely used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Trimethylphosphine: This compound has three methyl groups attached to the phosphorus atom. It is known for its use in homogeneous catalysis and as a ligand in transition metal complexes.

Triethylphosphine: Similar to trimethylphosphine, triethylphosphine has three ethyl groups attached to the phosphorus atom. .

Uniqueness of this compound: this compound is unique due to its silicon-phosphorus bonds, which impart distinct chemical properties and reactivity compared to other phosphines. Its ability to form stable complexes with transition metals and its applications in semiconductor manufacturing highlight its significance in both research and industry.

Eigenschaften

IUPAC Name |

trisilylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H9PSi3/c2-1(3)4/h2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANZKUUHUWJRJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[SiH3]P([SiH3])[SiH3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H9PSi3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15110-33-5 |

Source

|

| Record name | Phosphine, trisilyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015110335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.